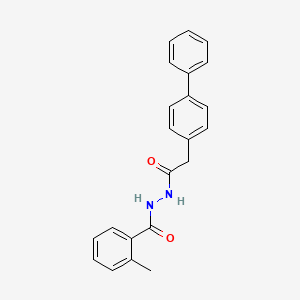
N-(4-chloro-3-nitrophenyl)-1-indolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-3-nitrophenyl)-1-indolinecarboxamide, commonly known as CNQX, is a potent and selective antagonist of the ionotropic glutamate receptors. It is widely used in scientific research to investigate the function of glutamate receptors in the central nervous system.
Mecanismo De Acción
CNQX acts as a competitive antagonist of the AMPA subtype of glutamate receptors. It binds to the receptor and blocks the ion channel, preventing the influx of calcium ions into the postsynaptic neuron. This inhibition of calcium influx leads to a decrease in synaptic transmission and a reduction in the strength of the synaptic connection.
Biochemical and Physiological Effects
CNQX has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit long-term potentiation (LTP), a process that is critical for learning and memory. CNQX has also been shown to reduce the excitotoxicity that can occur in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CNQX is a potent and selective antagonist of the AMPA subtype of glutamate receptors, making it a valuable tool for investigating the function of these receptors. However, it is important to note that CNQX can also block kainate receptors at high concentrations, which can lead to off-target effects. Additionally, CNQX has a relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over long periods of time.
Direcciones Futuras
There are several future directions for research involving CNQX. One area of interest is the development of more selective AMPA receptor antagonists that do not block kainate receptors. Another area of interest is the investigation of the role of AMPA receptors in neurodegenerative diseases, particularly in the context of synaptic plasticity and excitotoxicity. Finally, there is a need for more studies investigating the long-term effects of CNQX on synaptic function and behavior in animal models.
Conclusion
In conclusion, CNQX is a valuable tool for investigating the function of glutamate receptors in the central nervous system. Its potent and selective blockade of AMPA receptors has led to important insights into the role of these receptors in synaptic plasticity, learning, and memory. While there are limitations to its use, CNQX remains an important tool for investigating the complex mechanisms underlying synaptic transmission and plasticity.
Métodos De Síntesis
CNQX can be synthesized through a multi-step process involving the reaction of 4-chloro-3-nitroaniline with indole-2-carboxylic acid. The final product is obtained after purification through column chromatography. The purity of the synthesized CNQX can be confirmed through high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
CNQX is widely used in scientific research to investigate the function of glutamate receptors in the central nervous system. It is particularly useful in studying the role of AMPA receptors in synaptic plasticity, learning, and memory. CNQX has also been used to investigate the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3/c16-12-6-5-11(9-14(12)19(21)22)17-15(20)18-8-7-10-3-1-2-4-13(10)18/h1-6,9H,7-8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBZDUNLLZTTES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrophenyl)-2,3-dihydro-1H-indole-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-ethyl-3-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5876860.png)
![N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5876870.png)
![2-ethoxy-6-methyl-3-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5876876.png)




![ethyl 4-(aminocarbonyl)-3-methyl-5-[(phenylacetyl)amino]-2-thiophenecarboxylate](/img/structure/B5876908.png)
![4-ethyl-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5876916.png)


![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-propylthiourea](/img/structure/B5876946.png)
